molecular formula C15H21N3O7S B13159038 (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid

(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid

Cat. No.: B13159038
M. Wt: 387.4 g/mol
InChI Key: FKLHANAHRWAYTA-AWEZNQCLSA-N
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Description

(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine-4-sulfonyl group and a nitrophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the nitrophenyl group: This can be achieved through nitration of a suitable aromatic compound.

    Introduction of the morpholine-4-sulfonyl group: This step involves sulfonylation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various oxidized forms of the nitrophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific structural features. It can serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with biological targets, such as receptors or enzymes, which could lead to the development of new drugs.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific applications, such as in the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-aminophenyl]amino}butanoic acid: Similar structure but with an amino group instead of a nitro group.

    (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-hydroxyphenyl]amino}butanoic acid: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

What sets (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a nitrophenyl group and a morpholine-4-sulfonyl group allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21N3O7S

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-3-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)butanoic acid

InChI

InChI=1S/C15H21N3O7S/c1-10(2)14(15(19)20)16-12-4-3-11(9-13(12)18(21)22)26(23,24)17-5-7-25-8-6-17/h3-4,9-10,14,16H,5-8H2,1-2H3,(H,19,20)/t14-/m0/s1

InChI Key

FKLHANAHRWAYTA-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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